molecular formula C6H7NO2 B7890205 Isocyano-acetic acid allyl ester

Isocyano-acetic acid allyl ester

Cat. No.: B7890205
M. Wt: 125.13 g/mol
InChI Key: OJIZCJXOXXNPPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isocyano-acetic acid allyl ester is an organic compound characterized by the presence of an isocyano group (-NC) attached to an acetic acid allyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isocyano-acetic acid allyl ester typically involves the reaction of isocyanoacetic acid derivatives with allyl alcohol under specific conditions. One common method includes the dehydration of the corresponding formylamino acrylic acid derivatives, which are derived from the reaction of isocyanoacetic esters with carbonyl compounds .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts and controlled reaction environments to facilitate the esterification process.

Chemical Reactions Analysis

Types of Reactions: Isocyano-acetic acid allyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the isocyano group to an amine group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters and amides.

Scientific Research Applications

Isocyano-acetic acid allyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of isocyano-acetic acid allyl ester involves its reactivity with various nucleophiles and electrophiles. The isocyano group is highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used.

Comparison with Similar Compounds

    Isocyanoacetic acid esters: These compounds share the isocyano group but differ in the ester moiety.

    Isocyanoacrylic acid esters: These compounds have a similar structure but with an acrylic acid ester group.

Uniqueness: Isocyano-acetic acid allyl ester is unique due to its combination of the isocyano group and the allyl ester, which provides distinct reactivity and potential for diverse applications in synthetic chemistry and materials science .

Properties

IUPAC Name

prop-2-enyl 2-isocyanoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-3-4-9-6(8)5-7-2/h3H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIZCJXOXXNPPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)C[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.